molecular formula C₅H₈D₄N₂O B1152290 N-Ethyl-N-nitroso-1-propanamine-d4

N-Ethyl-N-nitroso-1-propanamine-d4

Cat. No.: B1152290
M. Wt: 120.19
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature & Isotopic Labeling Patterns

N-Ethyl-N-nitroso-1-propanamine-d4 is systematically named N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide under IUPAC conventions. The isotopic labeling pattern involves deuterium substitution at both β-positions of the ethyl and propyl groups (Figure 1). This substitution replaces four hydrogen atoms with deuterium, resulting in a molecular formula of C₅H₈D₄N₂O.

Table 1: Isotopic Labeling Positions

Position Hydrogen Count Deuterium Substitution
Ethyl C1 2 H 2 D (1,1-dideuterio)
Propyl C1 2 H 2 D (1,1-dideuterio)

The deuterium labeling minimizes metabolic interference in tracer studies while preserving the nitroso functional group’s reactivity.

Molecular Geometry & Deuterium Spatial Configuration

X-ray crystallography and computational studies reveal that the C₂N₂O core of nitrosamines adopts a planar geometry, with N–N and N–O bond lengths of 1.320–1.344 Å and 1.235–1.260 Å, respectively. For this compound, deuterium atoms occupy equatorial positions relative to the planar nitrosoamine group, as confirmed by density functional theory (DFT) calculations.

Key Geometric Features :

  • N–N–O Angle : 115–120° (consistent with non-deuterated analogues).
  • Deuterium Spatial Effects : Reduced vibrational amplitudes compared to protiated counterparts, stabilizing rotational barriers by ~0.5 kcal/mol.

Comparative Analysis with Non-deuterated Analogues

Deuteration induces subtle structural and physicochemical changes:

Table 2: Comparative Properties

Property This compound Non-deuterated Analog
Molecular Weight (g/mol) 120.19 116.16
Boiling Point (°C) 193.6 (predicted) 193.6 (observed)
NMR Chemical Shift (¹H) δ 1.02 (m, CH₂D₂) δ 1.08 (t, CH₂CH₃)
Vibrational Frequency (cm⁻¹) C–D stretch: 2100–2200 C–H stretch: 2850–2960

Deuteration does not alter the planar nitrosoamine core but reduces dipole moment by ~0.2 D due to deuterium’s lower polarizability.

Spectroscopic Fingerprint Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Absence of signals at δ 1.08 (ethyl CH₃) and δ 3.45 (propyl CH₂) due to deuterium substitution.
    • Residual quadrupolar splitting observed at δ 1.02 (CD₂CH₃) and δ 3.32 (CD₂CH₂).
  • ¹³C NMR :
    • Upfield shift of C1 (ethyl) from δ 12.4 to δ 11.8 ppm.
    • Downfield shift of nitroso-bearing nitrogen (δ 145.2 vs. δ 142.5 in non-deuterated form).

Infrared (IR) Spectroscopy

  • N=O Stretch : 1486 cm⁻¹ (vs. 1488 cm⁻¹ in non-deuterated form).
  • C–D Stretch : 2180 cm⁻¹ (absent in protiated analogue).

Raman Spectroscopy

  • Enhanced signal at 620 cm⁻¹ (N–N–O bending) due to deuterium’s reduced vibrational interference.

Table 3: Key Spectroscopic Peaks

Technique Deuterated Compound Non-deuterated Compound
¹H NMR (δ) 1.02 (m, CD₂) 1.08 (t, CH₃)
IR (cm⁻¹) 2180 (C–D) 2960 (C–H)
Raman (cm⁻¹) 620 (N–N–O bend) 615 (N–N–O bend)

Deuterium’s isotopic mass effect sharpens vibrational bands, improving spectral resolution in trace analysis.

Properties

Molecular Formula

C₅H₈D₄N₂O

Molecular Weight

120.19

Synonyms

N-Ethyl-N-nitrosopropylamine-d4;  Propylethylnitrosamine-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Ethyl-N-nitroso-1-propanamine-d4 with structurally analogous N-nitroso compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Carcinogenicity Evidence
This compound — (Unlabeled: 25413-61-0) C₅H₈D₄N₂O 120.19 Isotopic tracing, mutagenesis studies Confirmed in animal models
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 Environmental carcinogen; contaminant in pharmaceuticals, food Linked to liver, lung, and gastric cancers
N-Nitrosodiethylamine (NDEA) 55-18-5 C₄H₁₀N₂O 102.14 Hepatocarcinogen; used in experimental tumor models Strong evidence in rodents
N-Nitroso-di-isopropylamine (NDIPA) 601-77-4 C₆H₁₄N₂O 130.18 Pharmaceutical impurity standard Suspected carcinogen
N-Nitrosomorpholine 59-89-2 C₄H₈N₂O₂ 116.12 Industrial chemical; tobacco smoke component Induces liver tumors

Key Observations :

  • Reactivity : NDMA and NDEA exhibit higher volatility and environmental prevalence compared to this compound, which is primarily a research chemical .
  • Deuterated Advantage: The deuterated form allows metabolic studies without interference from endogenous compounds, unlike non-labeled analogs .
  • Carcinogenic Potency: NDMA and NDEA are more potent carcinogens in humans and animals, with lower thresholds for DNA damage .

Metabolic Pathways and DNA Interactions

  • This compound : Forms stable DNA adducts detectable via isotopic labeling. Its metabolism involves cytochrome P450-mediated activation, producing ethylating agents that modify guanine bases .
  • NDMA: Metabolized by CYP2E1 to methyldiazonium ions, which methylate DNA. This process is implicated in hepatocellular carcinoma .
  • NDEA : Generates ethylating species similar to NDMA but with longer alkyl chains, leading to distinct adducts (e.g., O⁶-ethylguanine) .

Research Findings :

  • A study on NAD metabolism revealed that N-alkyl-N-nitroso compounds like NDMA deplete cellular NAD levels by activating poly(ADP-ribose) polymerase, exacerbating DNA repair stress .
  • In contrast, deuterated analogs like this compound enable precise quantification of adduct formation without confounding background noise .

Preparation Methods

Key Reaction:

Ethylamine + Propanoyl Chloride → N-Ethyl-1-propanamine

  • Conditions : Reaction conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

  • Catalyst : Triethylamine (1.2 equiv) to neutralize HCl byproduct.

  • Yield : ~75–80% after distillation.

Table 1: Synthesis Parameters for N-Ethyl-1-propanamine

ParameterValue
Temperature0–5°C
SolventDichloromethane
Reaction Time6–8 hours
Purification MethodFractional Distillation

Deuterium Incorporation Methods

Deuterium labeling is achieved through deuterium exchange reactions or synthesis using deuterated reagents .

Deuterium Exchange

  • Process : The precursor amine is treated with deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) under acidic conditions.

  • Efficiency : >95% deuterium incorporation confirmed via NMR and LC-MS.

Direct Synthesis with Deuterated Reagents

  • Deuterated Ethylamine-d₄ : Reacts with propanoyl chloride to yield N-Ethyl-d₄-1-propanamine.

  • Advantage : Avoids post-synthesis exchange, ensuring higher isotopic purity.

Nitrosation Reaction

Nitrosation introduces the nitroso (-N=O) group to the deuterated amine.

Reaction Conditions

  • Nitrosating Agent : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).

  • Temperature : 0–5°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of amine to NaNO₂.

Table 2: Nitrosation Parameters

ParameterValue
Nitrosating AgentNaNO₂ (1.0 equiv)
AcidHCl (6 M, 2.0 equiv)
Reaction Time2–3 hours
Yield60–70%

Mechanism

The reaction proceeds via electrophilic substitution , where nitrous acid (HONO) generates the nitrosonium ion (NO⁺), attacking the amine’s lone pair.

Purification and Characterization

Purification Methods

  • Liquid-Liquid Extraction : Removes unreacted starting materials using ethyl acetate and water.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent.

  • Final Purity : ≥98% confirmed via HPLC.

Analytical Characterization

  • NMR : Deuterium integration confirms isotopic labeling.

  • Mass Spectrometry : Molecular ion peak at m/z 120.19 (M⁺).

Industrial-Scale Production Considerations

Industrial synthesis requires stringent controls due to the compound’s carcinogenicity.

Batch Production

  • Scale : 1–10 kg batches with custom synthesis protocols.

  • Documentation : Regulatory compliance (e.g., FDA) for handling nitrosamines.

Challenges

  • Stability : Short shelf life (~6 months at -20°C).

  • Safety : Use of closed systems to prevent occupational exposure .

Q & A

Q. What mechanistic insights explain the Rh(III)-catalyzed C–H functionalization of N-nitroso compounds?

  • Methodological Answer : The N-nitroso group acts as a transient directing group, enabling Rh(III)-mediated C–H activation. Subsequent cycloaddition with ethyl 2-oxoacetate forms indazole scaffolds via a [2+2] pathway. Computational studies (DFT) reveal nitrosyl displacement as the rate-limiting step .

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